2-(2-bromo-4-formylphenoxy)-N-(4-fluorophenyl)acetamide
Overview
Description
2-(2-bromo-4-formylphenoxy)-N-(4-fluorophenyl)acetamide is an organic compound that features a bromo-substituted phenoxy group, a formyl group, and a fluorophenylacetamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-formylphenoxy)-N-(4-fluorophenyl)acetamide typically involves multiple steps:
Bromination: The starting phenol compound is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formylation: The brominated phenol undergoes formylation, often using the Vilsmeier-Haack reaction, which involves dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Acylation: The formylated compound is then reacted with 4-fluoroaniline in the presence of an acylating agent like acetic anhydride to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromo group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-(2-bromo-4-carboxyphenoxy)-N-(4-fluorophenyl)acetamide.
Reduction: 2-(2-bromo-4-hydroxyphenoxy)-N-(4-fluorophenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-bromo-4-formylphenoxy)-N-(4-fluorophenyl)acetamide may have applications in several fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its functional groups.
Medicine: Possible applications in drug development, particularly in designing molecules with anti-inflammatory or anticancer properties.
Industry: Could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with formyl and acetamide groups can interact with proteins and enzymes, potentially inhibiting their activity. The bromo and fluoro substituents may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(2-bromo-4-nitrophenoxy)-N-(4-fluorophenyl)acetamide: Similar structure but with a nitro group instead of a formyl group.
2-(2-chloro-4-formylphenoxy)-N-(4-fluorophenyl)acetamide: Similar structure but with a chloro group instead of a bromo group.
Uniqueness
The unique combination of bromo, formyl, and fluoro groups in 2-(2-bromo-4-formylphenoxy)-N-(4-fluorophenyl)acetamide may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-(2-bromo-4-formylphenoxy)-N-(4-fluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrFNO3/c16-13-7-10(8-19)1-6-14(13)21-9-15(20)18-12-4-2-11(17)3-5-12/h1-8H,9H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMPYKINGMHBIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)C=O)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrFNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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